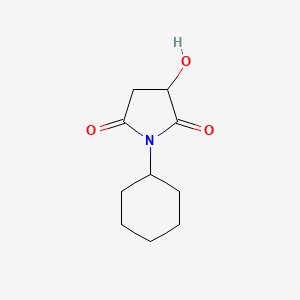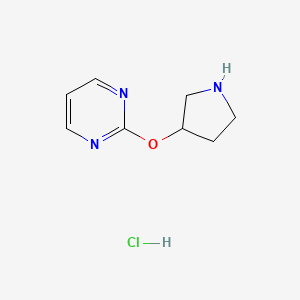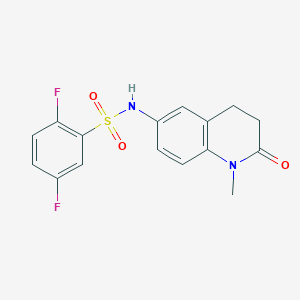
1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 91252-70-9 . It has a molecular weight of 197.23 . The compound is in the form of a powder and has a melting point of 151-152 . The IUPAC name for this compound is 1-cyclohexyl-3-hydroxypyrrolidine-2,5-dione .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, such as “1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors . For instance, one synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then afforded the desired compounds by reaction with thionyl chloride (SOCl2) .
Molecular Structure Analysis
The molecular structure of “1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione” is represented by the InChI code: 1S/C10H15NO3/c12-8-6-9(13)11(10(8)14)7-4-2-1-3-5-7/h7-8,12H,1-6H2 . This indicates that the compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .
Physical And Chemical Properties Analysis
“1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione” is a powder with a melting point of 151-152 . It has a molecular weight of 197.23 .
科学的研究の応用
Chemical Synthesis and Catalysis
1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione serves as a pivotal intermediate in the synthesis of complex organic compounds. For example, its role in the Mn(III)-promoted annulation of enol ethers and esters to fused or spiro 2-cyclopentenones demonstrates its versatility in facilitating ring closure and cyclization reactions, contributing to the development of hydrindenone derivatives (Corey & Ghosh, 1987).
Antidiabetic Activity
The compound's utility extends to the medicinal chemistry domain, where derivatives of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione, such as dispiropyrrolidines, have been synthesized and evaluated for their antidiabetic properties. These studies involve 1,3-dipolar cycloaddition reactions with thiazolidinedione and rhodanine derivatives, indicating potential therapeutic applications for diabetes management (Murugan, Anbazhagan, Lingeshwaran, & Narayanan, 2009).
Structural and Mechanistic Insights
Research on 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione also encompasses structural studies, offering insights into the molecule's behavior in different chemical contexts. For instance, investigations into 3-acylpyrrolidine-2,4-diones (tetramic acids) reveal the existence of these compounds in solution as pairs of internal and external tautomers, enhancing our understanding of their structural dynamics and reactivity (Nolte, Steyn, & Wessels, 1980).
Environmental and Biological Degradation
Further, the compound's derivatives are studied for their roles in the degradation of environmental and biological compounds. Cyclohexane-1,2-dione hydrolase from Azoarcus sp., a ThDP-dependent enzyme, exemplifies the biological breakdown of cyclic compounds, highlighting the ecological relevance of these chemical processes (Steinbach et al., 2011).
Safety and Hazards
The safety information for “1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
特性
IUPAC Name |
1-cyclohexyl-3-hydroxypyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-6-9(13)11(10(8)14)7-4-2-1-3-5-7/h7-8,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVIMIYSWZECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline](/img/structure/B2599196.png)

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2599199.png)
![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)
![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)
![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)


![3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione](/img/structure/B2599210.png)
![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)
![7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl](/img/structure/B2599218.png)
